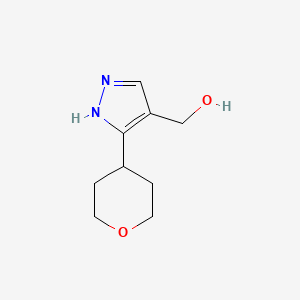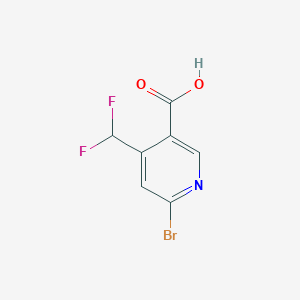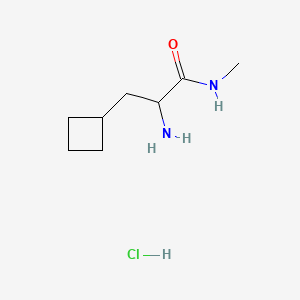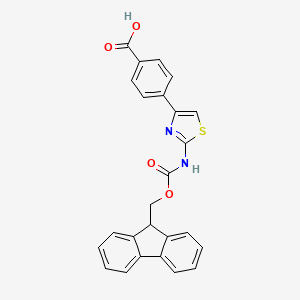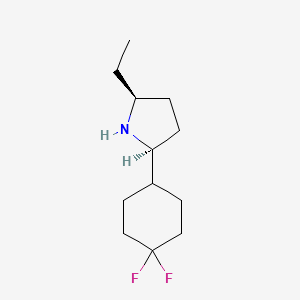
(2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine is a chiral compound characterized by the presence of a difluorocyclohexyl group and an ethylpyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,4-difluorocyclohexanone and (S)-ethylpyrrolidine.
Formation of Intermediate: The 4,4-difluorocyclohexanone is reacted with (S)-ethylpyrrolidine under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclohexyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is used in the development of novel materials with unique properties, such as enhanced thermal stability and chemical resistance.
Biological Studies: The compound is studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,5S)-2-(4,4-Difluorocyclohexyl)-5-methylpyrrolidine
- (2S,5S)-2-(4,4-Difluorocyclohexyl)-5-propylpyrrolidine
Uniqueness
(2S,5S)-2-(4,4-Difluorocyclohexyl)-5-ethylpyrrolidine is unique due to its specific chiral configuration and the presence of both difluorocyclohexyl and ethylpyrrolidine groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H21F2N |
|---|---|
Molekulargewicht |
217.30 g/mol |
IUPAC-Name |
(2S,5S)-2-(4,4-difluorocyclohexyl)-5-ethylpyrrolidine |
InChI |
InChI=1S/C12H21F2N/c1-2-10-3-4-11(15-10)9-5-7-12(13,14)8-6-9/h9-11,15H,2-8H2,1H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
YXIXOOWCKATOIU-QWRGUYRKSA-N |
Isomerische SMILES |
CC[C@H]1CC[C@H](N1)C2CCC(CC2)(F)F |
Kanonische SMILES |
CCC1CCC(N1)C2CCC(CC2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


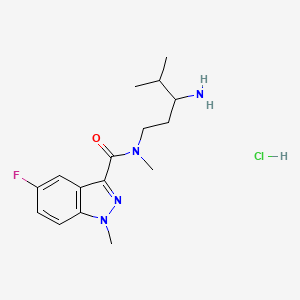
![Methyl 1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylate hydrochloride](/img/structure/B13584290.png)
![[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl] 5-nitrofuran-2-carboxylate](/img/structure/B13584302.png)


![2-(Benzo[d]thiazol-2-yl)-N-methylpropan-2-amine](/img/structure/B13584320.png)
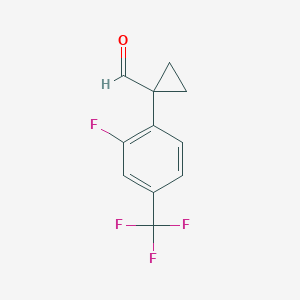
![Spiro[3.6]decan-2-amine](/img/structure/B13584330.png)
